Boc-N-methyl-O-benzyl-L-serine DCHA salt
Overview
Description
Boc-N-methyl-O-benzyl-L-serine DCHA salt is a useful research compound. Its molecular formula is C28H46N2O5 and its molecular weight is 490.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boc-N-methyl-O-benzyl-L-serine DCHA salt is a protected form of L-serine . The primary target of this compound is the serine residues in peptides . Serine residues are polar and increase the hydrophilicity of peptides . The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor . Thus, serine residues may play an important role in peptide binding to receptors .
Mode of Action
In solid phase peptide synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser (Bzl) residues . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis .
Biochemical Pathways
It is known that the compound plays a role in peptide synthesis, particularly in the formation and modification of serine residues .
Result of Action
The result of the action of this compound is the formation of modified serine residues in peptides, which can influence the peptides’ hydrophilicity and their ability to bind to receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in solid phase synthesis, the compound is cleaved from the resin with HF or TFMSA . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis . The specifics of these reactions, including their efficiency and the stability of the resulting compounds, can depend on factors such as the concentration of the reactants, the temperature, and the pH.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRJEKWXCAQSPJ-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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